molecular formula C6H8N2. 2HCl<br>C6H4(NH2)2. 2HCl<br>C6H10Cl2N2 B120879 1,4-Diaminobenzene dihydrochloride CAS No. 624-18-0

1,4-Diaminobenzene dihydrochloride

Cat. No.: B120879
CAS No.: 624-18-0
M. Wt: 181.06 g/mol
InChI Key: IYXMNTLBLQNMLM-UHFFFAOYSA-N
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Description

1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992)

Biochemical Analysis

Biochemical Properties

1,4-Diaminobenzene dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving this compound. The interactions between this compound and these enzymes often result in the formation of colored products, which are useful in analytical chemistry and diagnostic assays .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and antioxidant defense . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, thereby preventing the normal catalytic process . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air, leading to the formation of degradation products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, which may affect cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic effects, including oxidative stress, tissue damage, and organ dysfunction . Studies in animal models have shown that there is a threshold dose above which the toxic effects of this compound become significant, and prolonged exposure to high doses can result in severe health consequences.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and detoxification. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential cellular damage. The metabolic pathways of this compound also involve conjugation reactions with glutathione and other detoxifying agents, which help to neutralize its toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. The localization of this compound to different subcellular compartments can influence its biochemical properties and interactions with biomolecules.

Properties

IUPAC Name

benzene-1,4-diamine;dihydrochloride
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InChI

InChI=1S/C6H8N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H
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InChI Key

IYXMNTLBLQNMLM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)N.Cl.Cl
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Molecular Formula

C6H8N2.2ClH, Array, C6H10Cl2N2
Record name 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Related CAS

106-50-3 (Parent)
Record name 1,4-Diaminobenzene dihydrochloride
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DSSTOX Substance ID

DTXSID8021141
Record name 1,4-Benzenediamine dihydrochloride
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Molecular Weight

181.06 g/mol
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Physical Description

1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992), White to slightly reddish solid; [ICSC] Off-white crystalline powder; [MSDSonline], WHITE-TO-SLIGHTLY-REDDISH CRYSTALS.
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, ETHER, Solubility in water: very good
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Vapor Density

Relative vapor density (air = 1): 6.2
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Color/Form

WHITE TO SLIGHTLY REDDISH CRYSTALS

CAS No.

624-18-0
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Melting Point

greater than 392 °F (NTP, 1992), 275 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diaminobenzene dihydrochloride
Reactant of Route 2
1,4-Diaminobenzene dihydrochloride
Reactant of Route 3
1,4-Diaminobenzene dihydrochloride
Reactant of Route 4
1,4-Diaminobenzene dihydrochloride
Reactant of Route 5
1,4-Diaminobenzene dihydrochloride
Reactant of Route 6
1,4-Diaminobenzene dihydrochloride

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